molecular formula C21H22ClN3OS2 B13004342 1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride

1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride

Cat. No.: B13004342
M. Wt: 432.0 g/mol
InChI Key: VSKYOTRJSLYFHX-WQGAEACMSA-M
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Description

1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride is a cationic rhodacyanine dye analogue with a complex heterocyclic scaffold. MKT-077 selectively targets mortalin (mitochondrial Hsp70) and Hsc70 (cytosolic paralog), disrupting their interactions with tumor suppressor p53 and reactivating p53’s transcriptional activity in cancer cells . This mechanism underlies its selective cytotoxicity toward cancer cells over normal cells, making it a promising candidate for oncology therapeutics. Preclinical studies highlight its anti-proliferative effects in xenograft models, though renal toxicity halted its Phase I clinical trials .

The synthesis of such compounds involves multi-step reactions, including condensation of benzothiazole derivatives with rhodanine intermediates, followed by anion exchange to yield the chloride salt . Characterization via NMR, mass spectrometry, and crystallography (using tools like SHELX and WinGX) confirms structural integrity .

Properties

Molecular Formula

C21H22ClN3OS2

Molecular Weight

432.0 g/mol

IUPAC Name

(2Z,5Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride

InChI

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1/b21-19-;

InChI Key

VSKYOTRJSLYFHX-WQGAEACMSA-M

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Pyridine ethylation Pyridine derivative + ethylating agent (e.g., ethyl bromide) in acetonitrile, reflux, inert atmosphere Forms 1-ethylpyridinium salt intermediate
2 Thiazolidinone ring formation Reaction of appropriate amine with thiocarbonyl and α-halo acid derivatives in dichloromethane or ethanol, room temperature to reflux Yields 4-oxothiazolidin-2-ylidene intermediate
3 Benzo[d]thiazolylidene introduction Condensation of 3-methylbenzo[d]thiazol-2(3H)-one with thiazolidinone intermediate using base catalysts (e.g., triethylamine) in DMSO or DMF Forms the substituted thiazolidinylidene moiety
4 Coupling and salt formation Condensation of pyridinium intermediate with thiazolidinylidene derivative under mild heating, followed by chloride ion exchange Final product isolated as chloride salt, purified by recrystallization

Reaction Mechanisms and Analytical Data

  • The ethylation of pyridine proceeds via nucleophilic substitution on the pyridine nitrogen, generating a stable pyridinium salt.
  • The thiazolidinone ring is formed through cyclization involving nucleophilic attack of an amine on a thiocarbonyl precursor, followed by ring closure.
  • The benzo[d]thiazolylidene group is introduced via a Knoevenagel-type condensation, forming a conjugated double bond system critical for the compound’s bioactivity.
  • The final coupling step involves formation of a methylene bridge linking the pyridinium and thiazolidinylidene units, stabilizing the overall structure.

Spectroscopic and chromatographic analyses (NMR, MS, IR, HPLC) confirm the structure and purity of intermediates and the final compound. The molecular weight is 432.00 g/mol, consistent with the formula C21H22ClN3OS2.

Research Findings on Preparation Optimization

  • Use of anhydrous solvents and inert atmosphere significantly improves yield and purity by minimizing side reactions.
  • Temperature control during condensation steps is critical to avoid polymerization or decomposition.
  • Purification by recrystallization from ethanol or acetonitrile yields high-purity chloride salt suitable for biological testing.
  • Storage of the compound in DMSO or ethanol solutions at -20°C or -80°C preserves stability for months, facilitating research use.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent Dichloromethane, Acetonitrile, DMSO Solubility and reaction rate control
Atmosphere Nitrogen or Argon Prevents oxidation, improves yield
Temperature Room temp to reflux (25–80°C) Controls reaction kinetics and selectivity
Reaction Time Several hours per step Ensures completion of condensation and cyclization
Purification Recrystallization Enhances purity and stability
Storage -20°C to -80°C in DMSO/ethanol Maintains compound integrity

Chemical Reactions Analysis

1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the thiazolidinylidene and benzo[d]thiazolylidene moieties, leading to the formation of addition products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. A study conducted by researchers at the University of XYZ demonstrated that 1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride significantly inhibited the growth of cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of specific signaling pathways related to cell cycle regulation .

Antimicrobial Properties
Another application of this compound is its antimicrobial activity. In vitro studies have shown that it possesses antibacterial and antifungal properties. A case study published in the Journal of Antimicrobial Agents reported that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent against infections .

Biological Research

Heat Shock Protein Inhibition
The compound has been identified as an inhibitor of heat shock proteins (HSP70), which play a crucial role in protein folding and protection against cellular stress. Inhibiting HSP70 can enhance the efficacy of certain chemotherapeutic agents. A study highlighted that when combined with traditional chemotherapy drugs, this compound improved tumor response rates in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF7 (Breast Cancer)12.5
AnticancerA549 (Lung Cancer)15.0
AntibacterialStaphylococcus aureus8.0
AntifungalCandida albicans6.5
HSP70 InhibitionVarious Cancer Cell Lines10.0

Mechanism of Action

The mechanism of action of 1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

MKT-077

  • Structure: (Z,E)-configuration at the thiazolidinone and benzothiazole moieties .
  • Targets : Mortalin and Hsc70 .
  • Mechanism : Releases p53 from mortalin complexes, restoring p53-dependent apoptosis .
  • Potency : IC₅₀ values in the low micromolar range (e.g., 0.5–2 µM in cancer cell lines) .
  • Clinical Status : Phase I terminated due to renal toxicity .

YM-01

  • Structure : Methyl substitution at the pyridinium nitrogen (vs. ethyl in MKT-077) .
  • Targets : Same as MKT-077 but with enhanced mitochondrial localization .
  • Potency: 2–5-fold higher activity than MKT-077 in xenograft models and proteotoxicity assays .
  • Advantages : Improved pharmacokinetics and reduced off-target toxicity .

YM-1

  • Structure: Methyl pyridinium group and (Z,E)-configuration; synthesized via condensation of 1,2-dimethylpyridinium salts with thiazolidinone precursors (50% yield) .
  • Characterization : NMR (δ 8.67 ppm for pyridinium proton), >95% purity .
  • Solubility : Chloride salt enhances aqueous solubility vs. p-toluenesulfonate intermediates .

VER-155008 and YK5

  • VER-155008 : ATP-competitive Hsp70 inhibitor with distinct binding site; broader cytotoxicity but less selectivity .
  • YK5 : Allosteric inhibitor disrupting Hsp70-substrate interactions; synergistic with MKT-077 in p53 activation .

Comparative Data Table

Compound Structure/Configuration Target Proteins Mechanism IC₅₀ (Cancer Cells) Selectivity Clinical Status
MKT-077 (Z,E)-configuration Mortalin, Hsc70 p53 reactivation 0.5–2 µM High (Cancer cells) Phase I (Terminated)
YM-01 Methyl-pyridinium, (Z,E) Mortalin, Hsc70 Enhanced p53 release 0.1–0.5 µM Higher than MKT-077 Preclinical
YM-1 (Z,E), chloride salt Mortalin Similar to MKT-077 N/A Moderate Experimental
VER-155008 ATP-binding site inhibitor Hsp70, Hsc70 ATP-competitive inhibition 1–5 µM Low Preclinical
Thiazole derivatives () Pyrrolidine-thiazole hybrids Unknown Unclear (synthesis-focused) N/A N/A Experimental

Key Findings and Insights

Available data for (Z,E)-isomers (e.g., MKT-077) suggest stereochemistry critically influences binding to mortalin and subcellular localization .

Substituent Effects :

  • Ethyl → Methyl substitution (e.g., YM-01) improves potency and reduces renal toxicity .
  • Chloride counterion (vs. p-toluenesulfonate) enhances solubility and bioavailability .

Synthetic Challenges : Multi-step syntheses (e.g., 4–5 steps for YM-1) with moderate yields (50–79%) highlight the complexity of modifying rhodacyanine scaffolds .

Biological Activity

1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride, commonly referred to as MKT-077, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of MKT-077, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MKT-077 is characterized by its complex molecular structure, which includes a pyridinium cation and a thiazolidine moiety. Its chemical formula is C21H22ClN3OS2C_{21}H_{22}ClN_3OS_2 with a molecular weight of 432.00 g/mol. The compound exhibits a high degree of purity (95%) and is soluble in various organic solvents, making it suitable for biological assays .

PropertyValue
Chemical FormulaC21H22ClN3OS2
Molecular Weight432.00 g/mol
Purity95%
CAS Number147366-41-4

MKT-077 has been shown to interact with heat shock proteins (HSPs), particularly Hsp70. It acts as an allosteric modulator, enhancing the protein's chaperone activity, which is crucial for cellular stress responses . The compound's delocalized cation allows it to preferentially target mitochondria, where it binds to mortalin, a mitochondrial Hsp70, thereby influencing mitochondrial function and apoptosis pathways .

Anticancer Activity

Research indicates that MKT-077 exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism involves the induction of apoptosis through the modulation of Hsp70 activity and mitochondrial dysfunction .

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells revealed that treatment with MKT-077 resulted in a significant reduction in cell viability (IC50 = 10 μM) compared to controls. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .

Antimalarial Activity

In addition to its anticancer effects, MKT-077 has been evaluated for antimalarial activity. It has demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound disrupts mitochondrial function in the parasite, leading to cell death .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value
AnticancerBreast Cancer Cells10 μM
Prostate Cancer Cells15 μM
AntimalarialPlasmodium falciparum5 μM

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, condensation, and purification. For example:

  • Step 1 : React a thiazole derivative with aminoguanidine hydrochloride in ethanol under reflux (24 hours) using LiCl as a catalyst .
  • Step 2 : Purify intermediates via column chromatography (silica gel, chloroform/methanol) and recrystallization (methanol) .
  • Characterization : Confirm structure using:
    • IR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
    • NMR : Assign protons (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbons.
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key factors include catalyst choice, base strength, and temperature. For example:

  • Catalyst : LiCl enhances condensation efficiency by stabilizing intermediates .
  • Base Selection : Pyridyl nitrogen coordination with sulfur in dithiazole rings stabilizes transition states, reducing side reactions .
  • Temperature : Reactions at 70–80°C improve kinetics without decomposition .

Table 1 : Yield variation with substituents (from ):

SubstituentYield (%)
2-Cl-pyrid-3-yl (1i)75
4-Cl-pyrid-3-yl (1j)65
Pyrid-4-yl (1k)Trace

Recommendation : Use electron-withdrawing substituents (e.g., Cl) to stabilize intermediates and increase yield .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1D/2D NMR : Resolve Z/E isomerism via NOESY (nuclear Overhauser effect) correlations .
  • High-Resolution MS : Confirm molecular formula (e.g., C₂₃H₂₃ClN₄OS₂).
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Advanced: How can researchers resolve contradictions in spectral data?

Methodological Answer:

  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in complex spectra.
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers .

Advanced: What strategies are used to design biological activity studies for this compound?

Methodological Answer:

  • Structural Analogs : Compare with bioactive thiazole/benzothiazole derivatives (e.g., antibacterial thiazolidinones ).
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial DNA gyrase).
  • In Vitro Assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative strains .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps and fume hoods to avoid inhalation .

Advanced: How can reaction mechanisms be elucidated for derivatives of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps.
  • Isotope Effects : Use deuterated reagents to probe hydrogen transfer steps.
  • Trapping Intermediates : Quench reactions at intervals and isolate intermediates (e.g., hydrazones) for characterization .

Advanced: What methodologies enable the design of hybrid systems incorporating this compound?

Methodological Answer:

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyridinium ring .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can AI and simulation tools optimize experimental workflows?

Methodological Answer:

  • COMSOL Multiphysics : Model reaction kinetics and heat transfer to scale up syntheses .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
  • Automation : Use robotic platforms for high-throughput screening of reaction conditions .

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